molecular formula C30H43NO4S B061454 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol CAS No. 177583-70-9

2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol

Cat. No.: B061454
CAS No.: 177583-70-9
M. Wt: 513.7 g/mol
InChI Key: LYJSJVYJLZOMCD-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol is a phenylindole.

Scientific Research Applications

Formation of Stable Vesicles

Research on various indole derivatives, including those structurally related to 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol, shows their potential in forming stable vesicles. These vesicles could be significant in the context of biological membranes and drug delivery systems. The study demonstrated that aggregates formed from N-substituted indoles were more robust compared to other types of alkylindoles (Abel et al., 2000).

Analogues of Ellipticine Alkaloids

Indoles, particularly the 6H-indolo[2,3-b][1,6]naphthyridines, which can be regarded as analogues of ellipticine alkaloids, were synthesized. These compounds, related to this compound, have potential applications in medicinal chemistry, especially in the development of novel therapeutic agents (Zhang et al., 2000).

Potential as Pure Estrogen Antagonists

Some derivatives of this compound have shown promise as pure estrogen antagonists. These compounds have high binding affinities for the calf uterine estrogen receptor and display estrogen antagonistic activities. This finding is significant for the development of nonsteroidal antiestrogens (von Angerer et al., 1990).

Novel Antidiabetic Agent

Indole derivatives, including the closely related compounds to this compound, have been synthesized and tested for their antidiabetic activity. These studies are critical for developing new treatments for diabetes, and the findings indicate the potential of these compounds as antidiabetic agents (Choudhary et al., 2011).

Properties

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43NO4S/c1-3-4-12-21-36(34,35)22-13-10-8-6-5-7-9-11-20-31-29-19-18-27(33)23-28(29)24(2)30(31)25-14-16-26(32)17-15-25/h14-19,23,32-33H,3-13,20-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJSJVYJLZOMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)CCCCCCCCCCN1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430964
Record name ZK 164015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177583-70-9
Record name ZK 164015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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